

Unraveling the Biological Activity of BMS-795311: A Technical Guide

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Compound of Interest

Compound Name: BMS-795311

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This in-depth technical guide provides a comprehensive overview of the biological activity of **BMS-795311**, a potent and orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP). The following sections detail its mechanism of action, quantitative biological data, and the experimental protocols utilized in its characterization.

Core Mechanism of Action: CETP Inhibition

BMS-795311 exerts its biological effect through the potent inhibition of Cholesteryl Ester Transfer Protein (CETP).^{[1][2][3]} CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting this process, **BMS-795311** effectively remodels lipoprotein profiles, leading to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C). This modulation of lipid profiles is a key therapeutic strategy for the potential treatment of dyslipidemia and the reduction of cardiovascular disease risk.

Quantitative Biological Data

The biological activity of **BMS-795311** has been quantified through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and efficacy across different experimental systems.

Table 1: In Vitro Inhibition of CETP Activity

Assay Type	Species	IC50	Reference
Enzyme-based Scintillation Proximity Assay (SPA)	Human	4 nM	[1] [2]
Human Whole Plasma Assay (hWPA)	Human	0.22 μ M	[2] [3]

Table 2: In Vivo Efficacy in Animal Models

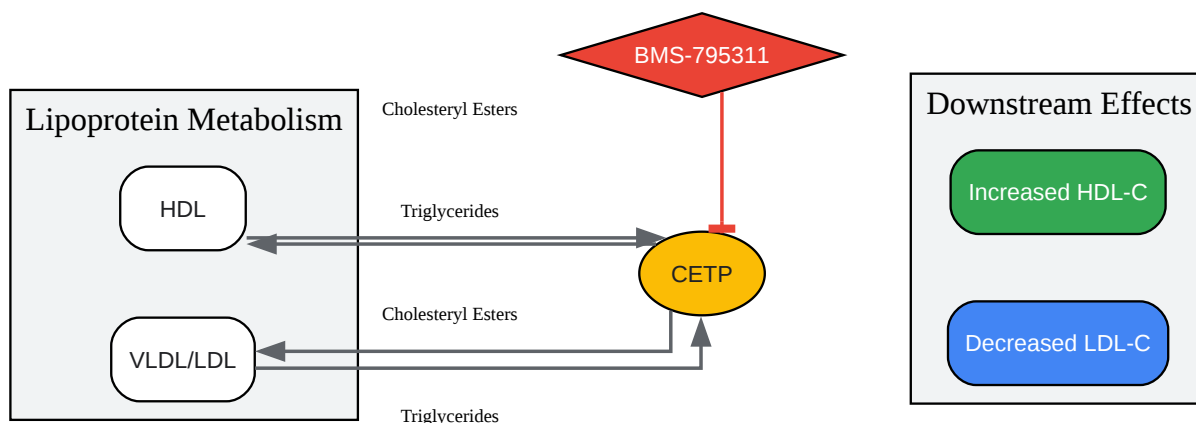
Animal Model	Dosing	Key Findings	Reference
Human CETP/apoB-100 Dual Transgenic Mice	1 mg/kg (oral)	Maximal inhibition of cholesteryl ester transfer activity.	[3]
Moderately-fat fed Hamsters	3-10 mg/kg (oral, 3 days)	Increased HDL-C content and size, comparable to torcetrapib.	[2] [3]

Table 3: Pharmacokinetic Profile in Various Species

Species	Oral Bioavailability	Cmax (at specified oral dose)	Terminal Half-life (intravenous)	Reference
Mice	37%	5.3 ng/mL (10 mg/kg)	6 h	[2]
Rats	37%	17 ng/mL (10 mg/kg)	7 h	[2]
Monkeys	20%	1.7 ng/mL (5 mg/kg)	>18 h	[2]
Dogs	5%	0.43 ng/mL (5 mg/kg)	10 h	[2]

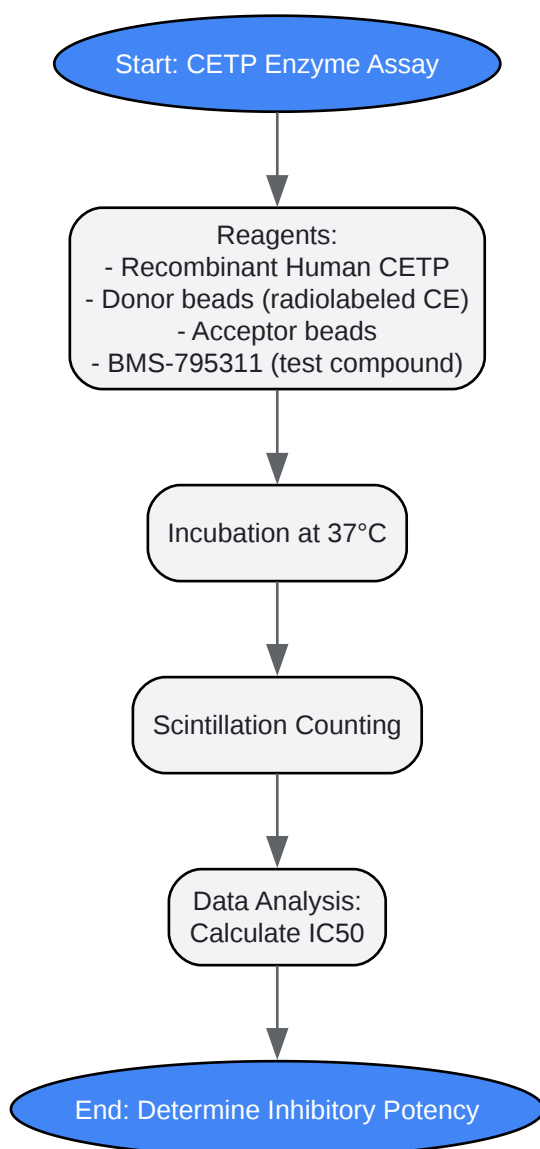
Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.



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Caption: Mechanism of CETP inhibition by **BMS-795311**.



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